Latarcin-5
Description
Contextualization of Latarcin-5 within Spider Venom Peptide Research
Spider venoms are complex cocktails of various bioactive compounds, including enzymes, neurotoxins, and a diverse array of peptides. nih.govresearchgate.net Among these are linear, non-disulfide-bonded peptides, a category to which this compound belongs. nih.gov These peptides are often cationic and amphipathic, properties that enable them to interact with and disrupt cell membranes. nih.govresearchgate.net
The latarcin family, consisting of seven distinct peptides (Ltc-1, Ltc-2a, Ltc-3a, Ltc-4a, Ltc-5, Ltc-6a, and Ltc-7), was first isolated and characterized from the venom of Lachesana tarabaevi. mdpi.com These peptides are produced as larger precursor proteins and are post-translationally processed to their mature, active forms. mdpi.com Specifically, latarcins are the C-terminal fragments of these precursors. mdpi.com Some latarcins, including this compound, undergo C-terminal amidation, a modification that can be crucial for their biological activity. nih.govmdpi.com
While spider venoms are a rich source of neurotoxins, the study of linear cytolytic peptides like latarcins has opened up new avenues of research, particularly in the search for novel antimicrobial agents. nih.gov this compound, along with its counterparts, is believed to act synergistically with other venom components to paralyze prey and prevent microbial infection of the venom glands. mdpi.com
Significance of this compound as a Model Antimicrobial and Membrane-Active Peptide
This compound serves as an important model for studying the structure-function relationships of antimicrobial peptides (AMPs). Like many AMPs, this compound is largely unstructured in aqueous solutions but adopts an α-helical conformation upon interacting with membrane-mimicking environments. nih.govresearchgate.net This transition is a hallmark of many membrane-active peptides and is critical for their function. nih.gov
The peptide exhibits broad-spectrum antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netuniprot.org Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes, a process often described by the "carpet-like" model where the peptides accumulate on the membrane surface before causing destabilization. researchgate.netfrontiersin.org
The amphipathic nature of the this compound α-helix, with distinct hydrophobic and hydrophilic faces, is key to its membrane activity. mdpi.com This structural feature allows it to insert into the lipid bilayer of bacterial membranes, leading to permeabilization and cell death. researchgate.net Researchers utilize this compound and its analogues to investigate how specific amino acid sequences and structural motifs influence antimicrobial potency and selectivity towards different cell types. mdpi.comnih.gov
Overview of Key Research Trajectories for this compound
Current research on this compound is multifaceted, exploring its fundamental properties and potential applications. Key research trajectories include:
Structure-Activity Relationship Studies: A primary focus is on understanding how the amino acid sequence and three-dimensional structure of this compound correlate with its biological activity. nih.govacs.org This involves synthesizing peptide analogues with specific modifications to pinpoint the residues and structural features essential for its antimicrobial and membrane-disrupting capabilities. nih.govresearchgate.net
Mechanism of Action on Membranes: Detailed biophysical studies using techniques like circular dichroism and solid-state NMR are employed to characterize the interaction of this compound with model lipid bilayers. mdpi.com These investigations aim to elucidate the precise mechanism of membrane permeabilization and how it differs in its interaction with bacterial versus mammalian cell membranes. mdpi.comnih.gov
Development of Novel Therapeutics: Given its potent antimicrobial properties, there is considerable interest in developing this compound and its derivatives as new therapeutic agents. kvinzo.com Research is focused on enhancing its antimicrobial efficacy while minimizing potential cytotoxicity to human cells, a critical step for any potential clinical application. nih.govkvinzo.com This includes the design of multifunctional peptides with improved stability and targeted activity. nih.gov
The following table provides a summary of the key properties of this compound and its family members:
| Peptide | Sequence | Net Charge | Antimicrobial Activity | Hemolytic Activity |
| Latarcin-1 (Ltc-1) | SMWSGMWRRKLKKLRNALKKKLKGE | +9 | High | Moderate |
| Latarcin-2a (Ltc-2a) | GKWLKKIGTKLKSLFK | +6 | High | High |
| Latarcin-3a (Ltc-3a) | GKWLKKIGTKLKSLFK-NH2 | +6 | High | Low |
| Latarcin-4a (Ltc-4a) | GKWLKKIGTKLKSLFK-NH2 | +6 | High | Low |
| This compound (Ltc-5) | GKWLKKIGTKLKSLFK-NH2 | +6 | High | Moderate |
| Latarcin-6a (Ltc-6a) | +5 | Low | Very Low | |
| Latarcin-7 (Ltc-7) | +5 | Low | Very Low |
Data sourced from various studies. mdpi.comresearchgate.net
Detailed Research Findings
Further research has provided more granular insights into the activity of this compound. For instance, its antimicrobial efficacy has been quantified against various microbial strains.
| Organism | Strain | MIC (µM) |
| Arthrobacter globiformis | VKM Ac-1112 | 1.1 |
| Bacillus subtilis | VKM B-501 | 0.6 |
| Escherichia coli | DH5-alpha | 0.6 |
| Escherichia coli | MH1 | 0.6 |
| Pseudomonas aeruginosa | PAO1 | 18 |
| Pichia pastoris | GS115 | >37 |
| Saccharomyces cerevisiae | Y190 | >37 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the peptide that inhibits visible growth of the microorganism. Data from UniProt. uniprot.org
These findings underscore the potent and selective antimicrobial action of this compound, particularly against bacteria, while showing lower activity against yeasts at the concentrations tested. uniprot.org The ongoing exploration of this compound and its family continues to contribute valuable knowledge to the fields of toxinology, drug discovery, and membrane biophysics.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GFFGKMKEYFKKFGASFKRRFANLKKRL |
Origin of Product |
United States |
Discovery and Biological Origin Within a Research Framework
Isolation and Purification Methodologies from Lachesana tarabaevi Venom
The initial isolation of latarcins from the crude venom of Lachesana tarabaevi was achieved through High-Performance Liquid Chromatography (HPLC) fractionation. nih.govnih.gov Following separation, the characterization of these peptides was carried out using mass spectrometry and amino acid analysis to determine their molecular weights and sequences. nih.govnih.gov Once the primary structures were identified, the peptides, including Latarcin-5, were chemically synthesized for further study. nih.gov
Diverse Subtypes and Variants within the Latarcin Family (e.g., Ltc1, Ltc2a, Ltc3a, Ltc4a, Ltc5, Ltc6a, Ltc7)
This compound belongs to a family of at least seven distinct peptides, each with unique sequences and properties. researchgate.net These variants differ in their amino acid composition, length, net charge, and C-terminal modification. mdpi.com Notably, Ltc3a, Ltc4a, and Ltc5 are amidated at their C-terminus, while the others possess a free carboxyl group. nih.govmdpi.com
The table below provides a detailed comparison of the primary structures and physicochemical properties of the known latarcin peptides.
| Peptide | Amino Acid Sequence | No. of Residues | Net Charge | Molecular Weight (Da) | C-terminal Modification |
| Ltc1 | GKLKKFLKKLKRFVKILKNSKRL-COOH | 25 | +9 | 3016.9 | Free Acid |
| Ltc2a | SMGSVSSALKGKLRKFLKKLKNSKRL-COOH | 26 | +9 | 2884.5 | Free Acid |
| Ltc3a | SWKSMAKKLKEYMEKLKQRA-NH2 | 20 | +6 | 2483.0 | Amide |
| Ltc4a | GLLKKLREKVKEFMEKLKQR-NH2 | 24 | +6 | 2912.6 | Amide |
| Ltc5 | GFFGKMKEYFKKFGASFKRRFANLKKRL-NH2 | 28 | +10 | 3430.0 | Amide |
| Ltc6a | GNWQSKEKEIAAKVKEMQEKFADLAAEVQKLK-COOH | 33 | +5 | 3795.3 | Free Acid |
| Ltc7 | GDWEAKEREAEAKAEAKEKLEAKAEAKEKLE-COOH | 34 | +2 | 3863.2 | Free Acid |
Compound Names
Structural Biology and Conformational Analysis of Latarcin 5
Conformational States in Different Environments
The conformation of Latarcin-5 undergoes a notable transition when moving from an aqueous solution to environments that mimic biological membranes. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net
Disordered Conformation in Aqueous Solution
In aqueous solutions, this compound, like many other cationic peptides, is typically in a disordered or random coil conformation. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net This has been observed through techniques such as CD spectroscopy and 1H-NMR data. nih.gov
Induction of Amphiphilic α-Helical Structure in Membrane-Mimicking Environments
Upon contact with lipid membranes or in membrane-mimicking environments such as detergent micelles or solutions containing trifluoroethanol (TFE), this compound assumes an amphiphilic α-helical structure. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net This structural transition is indicative of the peptide's tendency to bind to lipids and adapt its structure in response to its environment. mdpi.com The formation of an amphiphilic helix, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, is crucial for the interaction of such peptides with lipid bilayers. researchgate.netresearchgate.netscispace.comfrontiersin.org
Influence of Environmental Factors on Secondary Structure
The extent of α-helicity in latarcins, including Ltc5, is influenced by the properties of the medium. msu.ru The addition of helix-promoting solvents like TFE to an aqueous solution significantly increases their α-helical content. nih.gov Similarly, in detergent micelles, which better mimic the lipid environment than isotropic solvents, the α-helicity is elevated. nih.gov The composition of lipid membranes is also a crucial factor influencing the peptide's behavior and conformational plasticity. nih.gov For instance, the presence of specific lipids like phosphatidylethanolamine (B1630911) (PE) is known to strongly influence peptide behavior. nih.gov
Detailed Structural Motifs and Features
Analysis of the structure of latarcins reveals specific motifs and features that are important for their function.
Analysis of Specific Helical Regions
While detailed analysis of specific helical regions is more extensively documented for other latarcins like Ltc2a and Ltc1, the general principle of amphiphilic helical formation in membrane environments applies to Ltc5 as well. nih.govacs.orgscispace.com These helical regions are characterized by the distribution of hydrophobic and hydrophilic amino acid residues, which facilitates interaction with the lipid bilayer. researchgate.netresearchgate.netscispace.comfrontiersin.org
Identification of Helix-Hinge-Helix Motifs (e.g., Ltc2a and Ltc5)
This compound shows structural similarity to Latarcin-2a (Ltc2a), and thus has the potential to form a helix-hinge-helix motif in membranes. nih.gov This motif, observed in Ltc2a, consists of two helical regions connected by a less ordered or flexible fragment referred to as a hinge. acs.orgrcsb.orgnih.gov In Ltc2a, for example, the molecule in SDS micelles is composed of a pair of helices (residues 2–10 and 13–22) separated by Gly11. nih.gov Peptides exhibiting this helix-hinge-helix motif are characterized by distinct amphiphilicity in their N- and C-terminal helices and a hydrophobicity gradient along the peptide chain. acs.orgrcsb.orgnih.gov While the helix-hinge-helix structure is well-documented for Ltc2a acs.orgrcsb.orgnih.govscispace.comresearchgate.net, the structural similarity suggests a similar motif may be present in Ltc5 when interacting with membranes. nih.gov
Role of C-terminal Amidation in this compound Conformation
This compound is one of the latarcins that features an amidated C-terminus mdpi.comnih.gov. C-terminal amidation is a common post-translational modification found in many secreted peptides, including antimicrobial peptides (AMPs) nih.govresearchgate.net. While the precise functional relevance of amidation is debated for some peptides, it is often hypothesized to protect the peptide termini from proteolysis nih.gov.
Spectroscopic and Computational Approaches to Structural Elucidation
The structural characterization of this compound and other latarcins in various environments, particularly in the presence of membranes or membrane-mimicking substances, has been achieved through a combination of spectroscopic and computational techniques. These methods provide insights into the secondary structure, spatial arrangement, and dynamic behavior of the peptide.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
Circular Dichroism (CD) spectroscopy is a widely used technique for determining the secondary structure of peptides and proteins in solution harvard.eduwikipedia.org. It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules harvard.eduwikipedia.org. In the far-UV region (185–250 nm), CD spectra provide characteristic signatures for different secondary structures, such as alpha-helices and beta-sheets harvard.eduwikipedia.org.
CD spectroscopy has been applied to study the conformation of latarcins, including this compound. These studies have shown that latarcins are typically unstructured or have a nascent helical conformation in aqueous solution (water) mdpi.comnih.govresearchgate.net. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, they undergo a structural transition and fold into α-helices mdpi.comnih.govresearchgate.netmsu.ru. The change from an unordered structure to a largely α-helical folded structure in the presence of lipids indicates that latarcins have a high tendency to bind to lipids and adopt a defined structure in response to their environment mdpi.com. In the case of Ltc5, the negative bands in its CD spectra are observed to shift toward longer wavelengths in the presence of lipids mdpi.com.
Oriented Circular Dichroism (OCD) is an extension of conventional CD that can be used to estimate the orientation of α-helical peptides with respect to the membrane normal in oriented lipid bilayers mdpi.comacs.org. OCD analysis can distinguish whether helices are surface-bound, tilted, or fully inserted into the bilayer acs.org. OCD data for Ltc5 in DMPC/DMPG (7/3) vesicles indicated a surface-bound state mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Spatial Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional spatial structure of molecules, including peptides, at atomic resolution diva-portal.org. For membrane-active peptides like latarcins, NMR studies are often conducted in membrane-mimicking environments such as detergent micelles or lipid bilayers to understand their structure in a biologically relevant context proteopedia.orgnih.govacs.orgacs.org.
Both solution NMR (specifically 1H NMR) and solid-state NMR (such as 15N-NMR) have been employed in the structural investigation of latarcins mdpi.comnih.govproteopedia.orgnih.govacs.orgacs.orgresearchgate.net. Solid-state 15N-NMR results have been used to confirm the orientation of latarcin helices in lipid bilayers, corroborating findings from Oriented CD mdpi.com. For this compound, solid-state 15N-NMR showed a signal around 64–68 ppm, which is indicative of a surface-bound helical state mdpi.com.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and conformational changes mpg.denih.govnih.gov. MD simulations can complement experimental data by offering a time-dependent view of peptide structure and interactions at an atomic level, overcoming some of the time and space limitations of experimental techniques nih.govmdpi.com.
MD simulations have been utilized in conjunction with experimental methods to investigate the spatial structure and membrane interactions of latarcins proteopedia.orgnih.govacs.orgacs.org. These simulations can help understand how latarcins interact with lipid bilayers and how their conformation changes upon membrane binding nih.gov. While detailed MD simulation results specifically focused on the conformational dynamics of this compound were not extensively highlighted in the search results, MD is a standard approach for studying the behavior of peptides like latarcins in membrane environments nih.govnih.govliverpool.ac.uk. MD simulations can reveal the stability of secondary structures and the nature of peptide-membrane interactions over time nih.gov.
Monte Carlo Simulations for Structural Refinement
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In structural biology, Monte Carlo simulations can be used for tasks such as conformational sampling and the refinement of structures determined by experimental methods like NMR proteopedia.orgnih.govacs.orgacs.orgresearchgate.net.
Monte Carlo simulations have been employed in the structural studies of latarcins to refine NMR-derived spatial structures proteopedia.orgnih.govacs.orgacs.orgresearchgate.net. For instance, the NMR-derived spatial structure of Latarcin 2a was refined using Monte Carlo simulations in an implicit water-octanol slab proteopedia.orgnih.govacs.orgacs.org. This approach helps to generate an ensemble of possible conformations consistent with the experimental data and provides a more complete picture of the peptide's structure in a membrane-mimicking environment acs.org. While specific details of Monte Carlo simulations applied solely to this compound were not found, the method is part of the integrated computational approach used in latarcin structural studies proteopedia.orgnih.govacs.orgacs.orgresearchgate.net.
Biosynthesis and Precursor Studies of Latarcin 5
Identification of Precursor Protein Sequences
The identification of latarcin precursor protein sequences has been primarily achieved through the analysis of expressed sequence tags (ESTs) from the venom glands of Lachesana tarabaevi. This approach has allowed researchers to determine not only the sequences of the mature latarcin peptides but also the complete sequences of their corresponding precursors, which range in length from 82 to 207 residues. nih.gov For Latarcin-5 specifically, a precursor mRNA sequence (pLtc5) has been identified. researchgate.net These precursor sequences typically contain a signal peptide, a prosequence, and the mature peptide region, often located at the C-terminus of the precursor. nih.govnih.govresearchgate.net
Post-Translational Processing and Cleavage Mechanisms
The maturation of latarcin peptides from their precursors involves a series of post-translational modifications, including proteolytic cleavage. Following the synthesis of the precursor protein, a signal peptide is typically removed by signal peptidases, facilitating the entry of the precursor into the secretory pathway. nih.gov The subsequent cleavage of the prosequence to release the mature latarcin peptide is a critical step mediated by specific peptidases through a process known as limited proteolysis. nih.gov
In spider toxins, including latarcins, this processing is thought to occur at specific recognition sites within the precursor sequence. Two types of processing sites have been proposed: the Processing Quadruplet Motif (PQM) and the inverted PQM (iPQM). nih.gov The PQM is characterized by the sequence AAAR, where at least one A is Glutamic acid (Glu) and R is Arginine (Arg). frontiersin.org The iPQM exhibits an Arg residue at position 1 and at least one Glu residue at positions 2, 3, and/or 4. frontiersin.org These motifs define the cleavage sites that release the mature peptides and, in some cases, repetitive polypeptide elements (RPE). nih.gov While these processing sites have been identified, the specific proteases responsible for cleaving latarcin precursors at these motifs are not yet fully characterized. nih.gov
Classification of Latarcin Precursors (e.g., simple, binary, complex)
Based on the number and type of mature peptides released upon processing, latarcin precursors can be classified into three main categories:
Simple Precursors: These precursors give rise to a single mature latarcin peptide. They follow a conventional prepropeptide structure, where the prosequence precedes the mature peptide and is typically demarcated by a PQM. nih.govresearchgate.net A majority of known latarcin precursors, along with precursors of many other spider neurotoxins, fall into this category. nih.gov
Binary Precursors: These precursors are processed to yield two mature latarcin peptides. nih.govresearchgate.net Each binary precursor contains two PQM sites, allowing for the release of two distinct mature peptides, such as Ltc 6a and Ltc 6b, or Ltc 6c. nih.gov
Complex Precursors: Processing of complex precursors results in the release of both mature latarcins and repetitive polypeptide elements (RPE). nih.govresearchgate.net In these precursors, the mature latarcin is typically located at the C-terminal part, and multiple RPEs are released through cleavage at PQM and iPQM sites that define their N- and C-termini. nih.gov
This classification highlights the diverse strategies employed in the biosynthesis of the latarcin family of peptides.
Implications of Precursor Structure on Mature Peptide Diversity
The structure of the latarcin precursor proteins has significant implications for the diversity observed among the mature latarcin peptides. The presence of different precursor types (simple, binary, complex) directly influences the number and variety of peptides that can be generated from a single gene transcript. nih.govresearchgate.net
Complex precursors, in particular, represent an efficient mechanism for generating a high number and diversity of bioactive linear peptides. frontiersin.org By encoding multiple mature peptide sequences and repetitive polypeptide elements within a single precursor, spiders can rapidly produce a suite of related, yet structurally varied, peptides. nih.govfrontiersin.org
Mechanistic Investigations of Latarcin 5 Biological Activities
Elucidation of Membrane Interaction Mechanisms
Research into the mechanism of action of latarcins, including Latarcin-5, has focused on understanding how these peptides interact with and disrupt lipid bilayers.
"Carpet Model" of Membrane Perturbation
The "carpet model" is a proposed mechanism for the membrane activity of some antimicrobial peptides, including certain latarcins. This model suggests that peptide molecules initially bind electrostatically to the surface of the negatively charged lipid bilayer, accumulating in a "carpet-like" manner openaccessjournals.com. Once a critical concentration is reached, the peptides are thought to insert into the membrane, leading to destabilization and the formation of transient pores or defects openaccessjournals.com. Studies on latarcins, including this compound, have indicated that their general mode of action involves scaled membrane destabilization consistent with the "carpet-like" model, particularly at physiological membrane potentials nih.govresearchgate.net. This compound, along with Ltc2a and Ltc4a/4b, is suggested to perturb membranes via this detergent-like mechanism nih.gov.
Pore Formation Hypotheses and Characterization
While the carpet model emphasizes membrane destabilization, pore formation is another hypothesis explaining the lytic activity of membrane-active peptides. Some latarcins, such as Ltc 1 and Ltc 3a/3b, have been suggested to perturb membranes via pore formation nih.gov. Pore formation involves the insertion of peptides into the lipid bilayer to create channels or pores that disrupt membrane integrity and ion gradients openaccessjournals.com. Although this compound is primarily associated with the carpet model, the specific nature and characteristics of any potential pores formed by this compound or other latarcins are subjects of ongoing investigation using techniques such as planar lipid bilayer studies and fluorescence vesicle leakage assays nih.govresearchgate.netmdpi.com.
Membrane Destabilization and Permeabilization Processes
Membrane destabilization and permeabilization are key outcomes of this compound interaction with lipid bilayers. These processes involve the disruption of the ordered structure of the membrane, leading to increased permeability and leakage of intracellular contents. Planar lipid bilayer studies have indicated that latarcins induce scaled membrane destabilization nih.govresearchgate.net. The extent of membrane permeabilization can vary among different latarcins and depends on factors such as peptide concentration and lipid composition mdpi.com. Studies using fluorescence vesicle leakage assays have shown that this compound induces less leakage in vesicles compared to some other latarcins like Ltc2a, Ltc6a, and Ltc7 mdpi.com.
Below is a table summarizing the vesicle leakage activity of different latarcins:
| Latarcin Peptide | Vesicle Leakage (%) (POPC/POPG 1:1 liposomes, P/L 1:50) |
| Ltc1 | < 8 mdpi.com |
| Ltc2a | 75 mdpi.com |
| Ltc3a | 20 mdpi.com |
| Ltc4a | 20 mdpi.com |
| Ltc5 | < 8 mdpi.com |
| Ltc6a | 50 mdpi.com |
| Ltc7 | 50 mdpi.com |
Note: Data is based on fluorescence vesicle leakage experiments using POPC/POPG (1:1) large unilamellar vesicles at a peptide-to-lipid ratio (P/L) of 1:50. mdpi.com
Role of Lipid Composition and Charge in Membrane Interaction
The interaction of latarcins with membranes is significantly influenced by lipid composition and charge. Latarcins are cationic peptides, and electrostatic attraction between the positively charged peptides and negatively charged components of the membrane plays a crucial role in their initial binding nih.govmsu.ru. Bacterial membranes, with their higher content of anionic lipids like phosphatidylglycerol (PG) and cardiolipin, are generally more susceptible to the action of cationic antimicrobial peptides compared to mammalian membranes, which have a higher proportion of zwitterionic lipids openaccessjournals.comnih.govuzh.ch. Studies have shown that latarcins bind more effectively to anionic liposomes or mixtures of anionic and zwitterionic lipids compared to purely zwitterionic liposomes msu.rumsu.ru. The extent of peptide structuring and membrane interaction can vary depending on the specific lipid environment nih.govmsu.ru.
Cellular and Molecular Targets Beyond Membrane Disruption
While membrane disruption is considered a primary mechanism for many latarcins, there is also evidence suggesting that some latarcins, including this compound, may have additional cellular and molecular targets beyond the lipid bilayer.
Evidence for Intracellular Translocation
Although this compound primarily acts as a membrane-active peptide, some research suggests the possibility of intracellular translocation, particularly for latarcins that induce low levels of membrane leakage. Studies have indicated that latarcins like Ltc1 and Ltc5, which cause less significant bilayer disturbance, might act more slowly or even translocate towards intracellular targets in bacteria researchgate.netnih.govnih.gov. This suggests that for these peptides, the antimicrobial effect might not solely rely on rapid membrane permeabilization but could also involve interactions with intracellular components researchgate.netnih.gov. Further research is needed to fully elucidate the extent and mechanisms of intracellular translocation for this compound and its potential intracellular targets. Modified latarcin-derived peptides have also been investigated for their cell-penetrating abilities and potential for intracellular cargo delivery in mammalian cells mdpi.comresearchgate.netmdpi.com.
Inhibition of Essential Microbial Enzymes (e.g., E. coli ATP Synthase)
Studies have explored the potential of latarcins to inhibit essential microbial enzymes. Specifically, research on Latarcin-3a, another peptide from the L. tarabaevi venom, has demonstrated antibacterial properties through the inhibition of E. coli ATP synthase, particularly with an amidated C-terminal frontiersin.orgfrontiersin.orgresearchgate.net. ATP synthase is a crucial enzyme for cellular energy production in bacteria, located in the plasma membrane nih.govnih.gov. Its inhibition can lead to a reduction in intracellular ATP supply, ultimately causing bacterial death researchgate.net. While direct studies specifically detailing this compound's inhibition of E. coli ATP synthase are not extensively highlighted in the provided search results, the demonstrated activity of other latarcins like Latarcin-3a on this target suggests a potential shared mechanism within the latarcin family, warranting further investigation for this compound.
Exploration of Other Potential Intracellular Pathways
Beyond membrane disruption, evidence suggests that this compound and other latarcins may have intracellular targets in bacteria and can penetrate the lipid bilayer without causing significant physical damage researchgate.netnih.govresearchgate.netkit.edu. This indicates that their mechanism of action may involve pathways beyond simple membrane lysis nih.govresearchgate.net. Studies suggest that peptides that penetrate target cells without causing membrane disruption can exert their effects intracellularly mdpi.com. While the specific intracellular pathways targeted by this compound are not explicitly detailed in the provided information, the observation of its ability to penetrate membranes with minimal disturbance points towards potential interactions with intracellular components or processes essential for bacterial survival researchgate.netnih.govresearchgate.netkit.edu. Research on cell-penetrating antimicrobial peptides, a category that may include latarcins based on their observed properties, highlights the potential for these peptides to target intracellular bacteria or interfere with vital intracellular functions mdpi.com.
Scope of Antimicrobial and Cytolytic Activities
Latarcins, including this compound, exhibit a broad spectrum of biological activities, encompassing antimicrobial effects against various bacteria and fungi, as well as cytolytic effects on different cell types nih.govresearchgate.netnih.gov.
Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria
This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria nih.govresearchgate.netnih.govnih.govbicnirrh.res.in. Minimum Inhibitory Concentration (MIC) assays have been used to quantify this activity against a panel of bacterial strains nih.govbicnirrh.res.in. For instance, this compound has shown activity against Arthrobacter globiformis, Bacillus subtilis, Escherichia coli (DH5-alpha and MH1), and Acinetobacter sp. nih.govbicnirrh.res.in. While MIC values can vary depending on the specific bacterial strain, this compound, along with Latarcin-1 and Latarcin-2a, is noted for having high antimicrobial activity, with MIC values generally below 4 µg/mL against tested strains, indicating a broad spectrum and relatively indiscriminate mechanism of bacterial killing nih.gov.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Selected Bacterial Strains
| Bacterial Strain | Gram Nature | MIC (µM) | Reference |
| Arthrobacter globiformis VKM Ac-1112 | Gram-positive | 1.1 | bicnirrh.res.in |
| Bacillus subtilis VKM B-501 | Gram-positive | 0.6 | bicnirrh.res.in |
| Escherichia coli DH5-alpha | Gram-negative | 0.6 | bicnirrh.res.in |
| Escherichia coli MH1 | Gram-negative | 0.6 | bicnirrh.res.in |
| Acinetobacter sp. | Gram-negative | <4 | nih.gov |
| Pseudomonas aeruginosa PAO1 | Gram-negative | 18 | bicnirrh.res.in |
| Bacillus subtilis subsp. spizizenii | Gram-positive | <4 | nih.gov |
| Staphylococcus xylosus | Gram-positive | <4 | nih.gov |
Note: MIC values may vary across different studies and experimental conditions.
Antifungal Activity Assessment
In addition to its antibacterial properties, this compound has been assessed for antifungal activity. Studies have shown that latarcins, in general, exhibit antifungal properties nih.govresearchgate.netnih.gov. Specifically, this compound has been tested against yeast strains such as Pichia pastoris GS115 and Saccharomyces cerevisiae Y190 bicnirrh.res.in. However, the reported MIC values for this compound against these yeast strains are relatively high (>37 µM), suggesting a lower potency compared to its antibacterial activity bicnirrh.res.in. Other latarcins or their derivatives have shown more notable antifungal activity against different fungal species, such as Fusarium solani kvinzo.com.
Cytolytic Effects on Model Cells for Comparative Research
Latarcins, including this compound, are known for their cytolytic effects on various cell types, which is a key aspect of their characterization as membrane-active peptides nih.govresearchgate.netnih.gov. These effects have been investigated using model cells to understand the mechanisms of interaction and compare their activity across different membrane compositions nih.govresearchgate.netnih.goviiitd.edu.in. Erythrocytes (red blood cells) are commonly used as model mammalian cells to assess hemolytic activity, which serves as an indicator of potential toxicity to host cells nih.govnih.govresearchgate.netfrontiersin.orgnih.gov. This compound has been shown to induce hemolysis, although its hemolytic activity is generally reported as lower compared to some other latarcins like Latarcin-1 and Latarcin-2a researchgate.netnih.gov. Studies using artificial lipid bilayers and vesicles with varying lipid compositions, including those mimicking bacterial or eukaryotic membranes, have provided insights into how latarcins interact with and disrupt cell membranes nih.govresearchgate.netnih.govnih.goviiitd.edu.in. Cancer cells, such as erythroleukemia K562 cells, have also been used as model cells to investigate the cytolytic potential of latarcins nih.govnih.govfrontiersin.org. This compound has been found to affect cancer cells nih.gov. The study of cytolytic effects on these model systems is crucial for understanding the selectivity of latarcins towards microbial versus mammalian cells and for guiding the design of peptides with improved therapeutic profiles frontiersin.orgnih.goviiitd.edu.in.
Table 2: Cytolytic Activity of Latarcins on Model Cells
| Model Cell Type | Activity Observed | Notes | Reference |
| Erythrocytes (Mammalian) | Hemolysis | This compound shows hemolytic activity, generally lower than Ltc1/Ltc2a. | nih.govresearchgate.netnih.gov |
| Cancer cells (e.g., K562) | Cytotoxicity | Latarcins, including Ltc5, have been found to affect cancer cells. | nih.govnih.govfrontiersin.org |
| Model Lipid Bilayers/Vesicles | Membrane Disruption | Interaction and permeabilization studied with varying lipid compositions. | nih.govresearchgate.netnih.govnih.goviiitd.edu.in |
Structure Activity Relationship Sar Studies and Peptide Engineering
Correlating Amino Acid Sequence and Composition with Biological Function
Influence of Hydrophobicity and Hydrophobic Moment
Hydrophobicity and hydrophobic moment are critical parameters influencing the interaction of amphiphilic peptides like latarcins with lipid membranes. nih.govnih.govresearchgate.net The amphiphilic nature, characterized by a segregation of hydrophobic and hydrophilic residues on opposite faces of the α-helix, facilitates insertion into or association with the lipid bilayer. researchgate.netnih.gov Ltc5 possesses 12 hydrophobic amino acids, contributing to its interaction with the hydrophobic core of membranes. The distribution of these residues determines the hydrophobic moment, which influences the peptide's orientation and depth of penetration within the membrane. nih.gov While Ltc5 is predicted to fold into an amphipathic helix, its helical mesh representation suggests the hydrophobic strip may be less defined towards the C-terminus compared to other latarcins. This characteristic hydrophobic profile can influence its specific mode of membrane interaction.
Role of Net Charge and Cationicity
The net charge and cationicity of latarcins play a significant role in their initial electrostatic interaction with negatively charged components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS). nih.govnih.gov Latarcins are generally cationic, with net charges ranging from +2 to +10. nih.gov Latarcin-5 has a high net charge of +10. This high positive charge density, particularly the alternation of lysine (B10760008) (Lys) or arginine (Arg) residues, is considered important for fluidizing the LPS layer of Gram-negative bacteria and facilitating membrane permeation. nih.gov The absence of anionic residues like aspartic acid (Asp) or glutamic acid (Glu) in some latarcins correlates with their ability to permeate the outer membrane and peptidoglycan layer. nih.gov The high charge per residue (0.36) in Ltc5 suggests a favorable attraction to bacterial membranes.
Significance of Specific Amino Acid Residues (e.g., Tryptophan, Phenylalanine, Leucine (B10760876), Lysine, Tyrosine)
Specific amino acid residues contribute distinctly to the activity and membrane interaction of latarcins. Lysine (Lys) and arginine (Arg) residues are primary contributors to the positive charge and electrostatic interactions with negatively charged membranes. nih.gov Tryptophan (Trp) and phenylalanine (Phe) residues, being aromatic and hydrophobic, often play a role in anchoring the peptide to the lipid interface due to their affinity for the membrane headgroup region. Ltc5 is notable for having an unusually high number of 7 aromatic amino acids, mainly phenylalanine. Leucine (Leu) residues, with their aliphatic side chains, are highly hydrophobic and contribute significantly to the hydrophobic face of the amphiphilic helix, facilitating insertion into the lipid bilayer. Studies on other latarcins and similar peptides indicate that the distribution and presence of residues like leucine are fundamental for membrane insertion and activity. Tyrosine (Tyr) is also a hydrophobic residue that can contribute to membrane interaction. The specific arrangement and presence of these residues within the Ltc5 sequence contribute to its unique interaction profile with different membranes.
Rational Design and Synthesis of this compound Analogs
Rational design and synthesis of latarcin analogs are employed to investigate the impact of specific structural modifications on biological activity and to develop peptides with improved properties, such as enhanced antimicrobial activity or reduced hemolytic effects. nih.gov
Impact of Specific Substitutions and Truncations on Activity
Specific substitutions and truncations have been shown to significantly impact the activity of latarcins and their analogs. For example, studies on latarcin analogs have explored the effect of alanine (B10760859) substitutions at specific positions to understand the contribution of individual residues. While specific substitution data for this compound is limited in the provided sources, general principles from studies on other latarcins and related peptides apply. For instance, modifications affecting the balance between cationicity and hydrophobicity can alter the peptide's selectivity towards bacterial versus mammalian membranes. Truncations can also influence activity, as seen with the N-terminal truncations of Ltc5 analogs which showed effects similar to those observed with Ltc1 analogs. nih.gov Rational design efforts, often guided by helical wheel diagrams and analysis of physicochemical properties, aim to create analogs with desired activity profiles by strategically introducing substitutions or truncations that modulate charge, hydrophobicity, and amphipathicity. nih.gov
While detailed quantitative data specifically for this compound analogs is not extensively provided across the search results, the principles of SAR derived from the latarcin family are directly applicable. The high cationicity and specific distribution of hydrophobic and aromatic residues in Ltc5 contribute to its potent membrane-disrupting activity. Modifications aimed at altering these features would likely lead to changes in its antimicrobial and hemolytic profiles, similar to observations with other latarcin variants. nih.govdb-thueringen.de
Table: Properties and Activities of Selected Latarcins
| Peptide | Number of Residues | Net Charge | Number of Aromatic Residues | Number of Hydrophobic Residues | Antimicrobial Activity (Relative) | Hemolytic Activity (Relative) |
| Latarcin-1 | 26 | +6 | - | - | +++ | ++ |
| Latarcin-2a | 26 | +9 | - | - | +++ | +++ |
| Latarcin-3a | 20 | +6 | - | - | ++ | + |
| Latarcin-4a | 20 | +6 | - | - | ++ | + |
| This compound | 28 | +10 | 7 | 12 | +++ | ++ |
| Latarcin-6a | 33 | +5 | - | - | + | - |
| Latarcin-7 | 34 | +2 | - | - | + | - |
Note: Relative activity is based on interpretation of qualitative descriptions and comparative data from sources db-thueringen.de. Specific MIC and EC50 values vary depending on the target organism and assay conditions.
Optimization of Differential Membrane Interaction (e.g., bacterial vs. eukaryotic model membranes)
A key aspect of developing therapeutic peptides is achieving selective toxicity towards target cells, such as bacteria, while minimizing damage to host cells. Studies on latarcins have investigated their differential interactions with bacterial and eukaryotic model membranes to understand the structural determinants of this selectivity.
This compound, along with Ltc1, Ltc3a, and Ltc4a, has been identified as being efficient and selective in killing bacteria with relatively low hemolytic activity against human erythrocytes and causing less disturbance to lipid bilayers compared to other latarcins like Ltc2a. nih.govresearchgate.net This differential activity contrasts with Ltc2a, which appears to indiscriminately permeabilize both natural and artificial membranes and exhibits higher hemolytic activity. nih.gov
The distinct membrane interaction profiles among latarcins are linked to their structural characteristics. While all latarcins fold into amphiphilic α-helices in the presence of lipids, the orientation and degree of membrane insertion of these helices can vary. For instance, Ltc1 forms a straight, uninterrupted amphiphilic helix, whereas Ltc2a features a helix-hinge-helix motif and adopts a more tilted orientation within the bilayer. nih.gov The less disruptive effect of Ltc5 on membranes, compared to Ltc2a, suggests a different mode of interaction, potentially involving slower action or translocation into the intracellular space rather than rapid pore formation or complete bilayer disruption. nih.gov
The cationic nature of latarcins plays a significant role in their initial interaction with bacterial membranes. nih.gov Bacterial membranes are rich in anionic phospholipids, which are thought to attract and facilitate the binding of positively charged peptides like latarcins. nih.gov While eukaryotic cell membranes have a different lipid composition with a lower proportion of anionic lipids on the outer leaflet, the precise mechanisms by which some latarcins, including Ltc5, achieve a degree of selectivity remain an active area of research. The specific distribution of hydrophilic and hydrophobic residues and the resulting amphipathicity of the α-helix are crucial factors influencing the peptide's interaction with membranes of different compositions. researchgate.net
Comparative studies using techniques such as circular dichroism, solid-state NMR, and vesicle leakage assays have provided insights into these differential membrane interactions. researchgate.net For example, fluorescence vesicle leakage assays have shown that Ltc5 induces significantly less leakage from model membranes compared to Ltc2a. researchgate.net
The table below summarizes some comparative data on the membrane activity of this compound and Latarcin-2a:
| Peptide | Antimicrobial Activity (Qualitative) | Hemolytic Activity (Qualitative) | Vesicle Leakage | Membrane Disturbance | Proposed Mechanism |
| This compound | High nih.govresearchgate.net | Low nih.govresearchgate.net | Low (<8%) researchgate.net | Low nih.gov | Slower action, potential translocation nih.gov |
| Latarcin-2a | High nih.govresearchgate.net | High nih.govresearchgate.net | High (75%) researchgate.net | High nih.gov | Indiscriminate permeabilization, possibly carpet model nih.gov |
Note: Qualitative assessments are based on comparative descriptions in the cited literature.
Computational Design and Prediction of this compound Variants
Computational approaches play an increasingly important role in the design and optimization of antimicrobial peptides, including latarcins. These methods can be used to predict peptide structures, analyze their interactions with membranes, and design variants with desired properties before experimental synthesis and testing. nih.gov
Diverse experimental and computational techniques have been employed to investigate the spatial structure of latarcins in membrane-mimicking environments and their effects on model lipid bilayers. nih.gov This includes using computational methods to analyze structural features and predict membrane interactions based on amino acid sequence and physicochemical properties like charge, hydrophobicity, and hydrophobic moment. nih.govresearchgate.net
Rational design strategies, often guided by computational analysis, have been applied to engineer latarcin analogs. For example, modifications to Latarcin-3a have been explored to increase its net charge, adjust hydrophobicity, and reorganize the hydrophobic moment while preserving the α-helical conformation, with the goal of enhancing antibacterial activity and reducing hemolytic effects. These studies demonstrate the feasibility and utility of applying rational design principles to the latarcin family.
Computational design and prediction of this compound variants can leverage the SAR information gleaned from studies of native latarcins. By understanding how specific amino acid substitutions or structural alterations affect membrane interaction selectivity and potency, computational tools such as quantitative structure-activity relationship (QSAR) models and de novo design algorithms can be used to generate and screen potential Ltc5 variants with improved differential activity against bacterial versus eukaryotic cells. These tools can help predict the impact of sequence modifications on parameters like helicity, amphipathicity, net charge, and hydrophobic moment, which are known to influence membrane binding and disruption. While specific published studies detailing the computational design of this compound variants were not extensively found, the application of these established computational and rational design methodologies to Ltc5 represents a logical step in optimizing its therapeutic potential based on the understanding of latarcin SAR. nih.gov
Advanced Research Methodologies and Analytical Techniques for Latarcin 5
Spectroscopic Techniques for Conformational Analysis
Spectroscopic methods are indispensable for determining the secondary structure and conformational changes of Latarcin-5 upon interaction with membranes or membrane-mimicking environments.
High-Resolution NMR Spectroscopy (1H, 15N, 31P)
Nuclear Magnetic Resonance (NMR) spectroscopy, including the use of 1H, 15N, and 31P isotopes, provides detailed insights into the structure, dynamics, and orientation of latarcins, including this compound, particularly in membrane-bound states. mdpi.commdpi.comnih.govrcsb.orgnih.govnih.govnih.gov
Solid-state 15N-NMR is a powerful technique for characterizing the conformation and alignment of membrane-associated peptides. By incorporating 15N labels into the peptide backbone, researchers can obtain spectra that reveal the peptide's secondary structure and its orientation relative to the membrane normal. mdpi.comnih.govrcsb.orgnih.gov For oriented membrane samples, the chemical shift anisotropy observed in 15N-NMR spectra is highly sensitive to the angle between the peptide helix axis and the bilayer normal. For example, a signal around 65 ppm in an oriented sample can indicate a peptide lying flat on the membrane surface, while higher ppm values suggest a tilted orientation.
31P NMR spectroscopy is employed to study the effect of peptides on the lipid bilayer itself. The 31P nucleus is present in the headgroups of phospholipids (B1166683). Changes in the 31P NMR spectrum, such as the appearance of broad isotropic signals, can indicate significant perturbation or deterioration of the phospholipid bilayer induced by peptide binding or insertion. mdpi.comnih.govnih.gov
1H NMR is also utilized, often in the presence of detergent micelles or small lipid vesicles, to determine the solution structure of latarcins. nih.govnih.gov Combining data from different NMR experiments provides a comprehensive view of the peptide's behavior in various membrane environments.
Advanced Circular Dichroism Applications
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure content of peptides. mdpi.commdpi.comnih.govrcsb.orgnih.govnih.govnih.gov Studies on latarcins, including this compound, using CD spectroscopy have shown that these peptides are largely unstructured in aqueous solutions. mdpi.comnih.govnih.gov However, upon interaction with lipid vesicles or membrane-mimicking environments, they undergo a conformational transition and fold into amphiphilic α-helical structures. mdpi.comnih.govnih.gov The characteristic CD spectra of α-helical peptides typically show negative bands around 208 nm and 222 nm. nih.gov
Advanced CD techniques, such as Oriented Circular Dichroism (OCD), provide additional information about the orientation of helical peptides within oriented lipid bilayers. mdpi.comnih.gov OCD measures the differential absorption of circularly polarized light by a sample aligned macroscopically, allowing for the determination of the angle between the helix axis and the membrane normal. This technique is crucial for distinguishing between different modes of membrane interaction, such as surface binding, oblique tilting, or transmembrane insertion. nih.gov OCD studies have been used to estimate the orientation of latarcins in lipid bilayers, complementing the information obtained from solid-state NMR. mdpi.comnih.gov
Biophysical Methods for Membrane Interaction Studies
Biophysical methods are essential for investigating the functional consequences of this compound's interaction with membranes, particularly its ability to permeabilize or disrupt lipid bilayers.
Planar Lipid Bilayer Electrophysiology (Voltage-Clamp)
Planar lipid bilayer electrophysiology, often coupled with voltage-clamp techniques, is a powerful method for studying the ability of peptides to form pores or channels in artificial membranes and to measure the resulting ion currents. In this setup, a synthetic lipid bilayer is formed across an aperture separating two compartments containing electrolyte solutions. A voltage is applied across the membrane (voltage-clamp), and the ionic current flowing through any inserted channels or pores is measured.
This technique allows for precise control over the membrane lipid composition and the ionic environment on both sides of the bilayer, enabling detailed studies of the peptide's mechanism of action at the single-molecule level. Planar lipid bilayer studies have been applied to latarcins and have indicated a mechanism of action consistent with the "carpet-like" model, which involves membrane destabilization at physiological membrane potentials.
Dye-Leakage and Vesicle Permeabilization Assays
Dye-leakage assays are widely used to quantify the ability of peptides to permeabilize lipid vesicles, serving as models for biological membranes. mdpi.comnih.govrcsb.orgnih.govnih.govnih.gov In a typical assay, fluorescent dyes, such as carboxyfluorescein (CF) or ANTS/DPX, are encapsulated within large unilamellar vesicles (LUVs) at self-quenching concentrations. When the peptide interacts with the vesicles and causes membrane permeabilization, the dye leaks out into the surrounding buffer, leading to a decrease in self-quenching and an increase in fluorescence intensity.
By measuring the increase in fluorescence over time, the kinetics and extent of membrane permeabilization can be determined. Studies using dye-leakage assays have shown that different latarcins, including this compound, exhibit varying degrees of membrane permeabilization depending on the lipid composition of the vesicles. nih.govrcsb.orgnih.gov For instance, this compound has been reported to induce relatively low levels of leakage in certain model membranes compared to other latarcins like Ltc2a. nih.govrcsb.orgnih.gov
Here is a conceptual table summarizing typical findings from dye-leakage assays for selected latarcins:
| Peptide | Lipid Composition (Example) | Leakage (%) (Conceptual) | Reference Type |
| Ltc2a | POPC/POPG (1:1) | ~75 | nih.govnih.gov |
| Ltc5 | POPC/POPG (1:1) | <10 | nih.govnih.gov |
| Ltc6a | POPC/POPG (1:1) | ~50 | nih.govnih.gov |
Note: The specific leakage percentages can vary depending on experimental conditions such as peptide-to-lipid ratio, lipid composition, and incubation time. The values above are illustrative based on reported findings.
Advanced Fluorescence Microscopy (e.g., Confocal, Epi-fluorescence, PI uptake)
Fluorescence microscopy techniques, including confocal laser scanning microscopy (CLSM) and epi-fluorescence microscopy, are valuable tools for visualizing the interaction of fluorescently labeled peptides with biological membranes and cells, as well as assessing membrane integrity. mdpi.com
Propidium Iodide (PI) uptake assays, often analyzed by fluorescence microscopy or flow cytometry, are commonly used to evaluate membrane damage in cell populations. Propidium Iodide is a fluorescent intercalating agent that is impermeable to the membranes of viable cells. However, if the cell membrane is compromised, PI can enter the cell and bind to DNA, resulting in bright red fluorescence. The level of PI uptake is therefore a direct indicator of membrane damage or cell death.
PI uptake studies have been used to confirm the membrane-disrupting activity of latarcins on various cell types, including bacterial cells like MRSA and fungal hyphae. These studies can provide visual evidence of membrane permeabilization and help to understand the cellular targets of latarcins. For instance, PI uptake analysis has supported the notion that some latarcins induce membrane damage, potentially through pore formation, leading to cell death. Fluorescence microscopy can also be used to track the localization of fluorescently labeled latarcins within cells.
Atomistic and Coarse-Grained Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. Both atomistic and coarse-grained MD simulations have been applied to study the interactions of latarcins, including Ltc5, with lipid bilayers, providing molecular-level insights into their membrane alignment and potential mechanisms of action nih.govmdpi.com. Atomistic simulations consider every atom in the system, offering high-resolution details, while coarse-grained simulations group several atoms into single beads, allowing for the simulation of larger systems and longer timescales nih.gov. Studies using MD simulations have explored how latarcins interact with target membranes, including their potential to form pores or disrupt the lipid bilayer via mechanisms like the "carpet" model nih.gov. For example, atomistic MD simulations have been used to assess the behavior of Ltc1 and Ltc2a in phospholipid bilayers nih.gov. While specific detailed findings for Ltc5 from dedicated MD simulations were not extensively detailed in the provided search results, the application of these techniques to other latarcins indicates their relevance for understanding the membrane interactions of the entire family, including Ltc5.
Biochemical and Molecular Biology Techniques
A variety of biochemical and molecular biology techniques are crucial for the characterization and study of this compound, from its initial isolation to the prediction of its encoding gene.
HPLC Fractionation and Mass Spectrometry for Peptide Characterization
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and purifying peptides based on their physical and chemical properties mdpi.comhplc.eu. Latarcins, including Ltc5, were initially isolated from crude spider venom using HPLC fractionation mdpi.com. Following HPLC separation, Mass Spectrometry (MS) is employed to determine the molecular mass and confirm the identity and purity of the isolated peptides mdpi.comresearchgate.net. Analytical HPLC coupled to a mass spectrometer (such as q-TOF) is used to confirm the purity and identity of synthesized peptides mdpi.com. Mass spectrometry, particularly techniques involving collision-induced dissociation, is also used to determine the primary amino acid sequence of peptides nih.gov. This combination of HPLC and MS is fundamental for the initial discovery, isolation, and subsequent characterization of latarcin peptides like Ltc5 mdpi.com.
Expressed Sequence Tag (EST) Analysis for Gene Prediction
Expressed Sequence Tag (EST) analysis is a molecular biology technique used to identify genes being actively expressed in a specific tissue or organism researchgate.netmgcub.ac.in. By sequencing short fragments of cDNA (complementary DNA) derived from mRNA, researchers can obtain ESTs that represent portions of actively transcribed genes researchgate.netmgcub.ac.in. These ESTs can then be used to predict the sequences of full-length genes, including those encoding peptides like latarcins researchgate.netcrg.esyale.edu. Studies have utilized EST data from the venom gland of L. tarabaevi to predict novel peptides, including those structurally similar to the purified latarcins researchgate.net. This approach aids in understanding the genetic basis of latarcin production and can lead to the discovery of new latarcin variants researchgate.net. Gene prediction using ESTs often involves aligning EST sequences to genomic DNA and using bioinformatics tools to identify potential coding regions, splice sites, and gene structures mgcub.ac.incrg.esyale.edusoftberry.com.
In vitro Activity Assays for Functional Characterization
In vitro activity assays are essential for evaluating the biological functions of this compound and other latarcins under controlled laboratory conditions.
Time-Kill Kinetics Studies
Time-kill kinetics studies are a fundamental tool in evaluating the rate and extent of antimicrobial activity of a compound against a microbial population over time. These studies typically involve exposing a standardized inoculum of bacteria to various concentrations of the antimicrobial agent and monitoring the change in viable bacterial count at predetermined time points over a specific duration, commonly 24 hours. The results provide insights into whether the agent is bactericidal (causes a significant reduction in bacterial count) or bacteriostatic (inhibits bacterial growth) and the speed of its action. The methodology often involves plating serial dilutions of the bacterial suspension onto agar (B569324) media at different time points and counting the resulting colony-forming units (CFUs) after incubation. researchgate.netnih.gov
While specific detailed time-kill kinetics data for this compound were not available in the consulted literature, studies on latarcins in general have indicated a rapid microbial killing effect. researchgate.net This suggests that this compound, as a member of the latarcin family, may also exhibit swift action against susceptible microorganisms.
Anti-Biofilm Efficacy Assessments
Microbial biofilms are structured communities of bacteria embedded in a self-produced extracellular matrix, which provides increased resistance to antimicrobial agents. Assessing the ability of a compound to inhibit biofilm formation or eradicate established biofilms is crucial for developing effective treatments against biofilm-associated infections. Anti-biofilm efficacy assessments employ various techniques, including minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) assays. These methods often involve growing biofilms on surfaces (e.g., microtiter plates) and then exposing them to different concentrations of the test compound, followed by methods to quantify the remaining viable bacteria within the biofilm or the reduction in biofilm biomass.
While direct anti-biofilm efficacy data specifically for this compound was not detailed in the reviewed literature, anti-biofilm tests have been conducted for other latarcins, such as latarcin-3a and its analogs. These studies have demonstrated activity against both Gram-positive and Gram-negative bacteria within a range of concentrations. This indicates the relevance of anti-biofilm assessments for the latarcin family of peptides and suggests potential for this compound in this area, although specific research on this compound's anti-biofilm activity would be required for confirmation.
Enzyme Inhibition Assays (e.g., ATP Synthase)
Enzyme inhibition assays are employed to determine if a compound interferes with the activity of specific enzymes essential for microbial survival. For this compound, a key target identified in research is bacterial ATP synthase. ATP synthase is a vital enzyme responsible for synthesizing adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, through oxidative phosphorylation or photophosphorylation.
Studies have shown that this compound, along with other venom peptides, can inhibit bacterial ATP synthase, specifically the membrane-bound F1Fo ATP synthase in Escherichia coli. The mechanism involves the binding of the peptide to the βDELSEED-motif residues within the ATP synthase enzyme. Furthermore, modifications to the peptide, such as the presence of a C-terminal amide (NH2) group, have been observed to augment the inhibition of ATP synthase and consequently increase bacterial cell death. This selective inhibition of bacterial ATP synthase by venom peptides like this compound suggests a potential avenue for combating antibiotic-resistant microbial infections.
While quantitative data on the degree of ATP synthase inhibition by this compound compared to other latarcins or inhibitors can vary, the consistent finding across multiple studies highlights this enzyme as a significant molecular target for this compound's antimicrobial action.
| Compound Name | Target Enzyme/Site | Observed Effect | References |
| This compound | Bacterial ATP synthase (βDELSEED-motif) | Inhibition of enzyme activity, reduced oxidative phosphorylation, bacterial cell death | |
| Amidated this compound | Bacterial ATP synthase | Augmented inhibition and cell death |
Comparative Studies and Theoretical Models
Comparison of Latarcin-5 with Other Membrane-Active Peptides
The latarcin family, including this compound, exhibits structural and functional characteristics common among membrane-active peptides, such as a high net positive charge, amphiphilicity, and a propensity to form alpha-helices nih.gov. However, their primary structures show low similarity to many other known peptides nih.gov. Comparisons with peptides like cupiennins and melittin (B549807) highlight both shared features and distinct differences in their membrane interactions and biological activities.
Structural and Mechanistic Similarities and Differences with Related Peptides (e.g., cupiennins, melittin)
Latarcins, including this compound, fold into amphiphilic alpha-helices in the presence of lipids mdpi.comresearchgate.netnih.gov. These helices can be surface-bound or tilted within the lipid bilayer mdpi.comresearchgate.netnih.gov. This conformational change upon encountering a membrane environment is a common feature among many membrane-active peptides, including melittin, which also adopts an amphiphilic structure with distinct hydrophobic and hydrophilic regions allowing it to bind to phospholipid bilayers mdpi.com. Cupiennins, another family of spider venom peptides, also assume an alpha-helical conformation in the presence of negatively charged membranes researchgate.net.
While sharing the general characteristic of forming amphipathic alpha-helices and interacting with membranes, the specific structural motifs and interaction mechanisms can differ among these peptide families. Latarcin 2a (Ltc2a), for instance, has been found to consist of two helical regions connected by a less ordered fragment, suggesting a helix-hinge-helix structure acs.orgproteopedia.org. This structural feature has been proposed to contribute to its aggressive membrane permeabilization researchgate.netnih.govresearchgate.net. Some latarcins, such as Ltc1 and Ltc3a, are suggested to perturb membranes via pore formation, while others, including Ltc2a and Ltc5, may act through a detergent-like "carpet" mechanism nih.gov. Cupiennin 1a is also characterized by a helix-hinge-helix structure, comparable to Latarcin 2a researchgate.net.
Melittin is known for its potent cytolytic activity, often associated with pore formation in membranes mdpi.comdergipark.org.tr. Its mechanism involves the accumulation of peptides in the membrane, leading to altered phospholipid structure and cell lysis dergipark.org.tr. While some latarcins may also form pores, the proposed mechanisms for the latarcin family are diverse, ranging from pore formation to the carpet model and even potential translocation towards intracellular targets for peptides like Ltc1, Ltc3a, Ltc4a, and Ltc5a, which cause less significant bilayer disturbance mdpi.comresearchgate.netnih.gov.
A study comparing several venom peptides, including Latarcin-1, Latarcin-3a, this compound, cupiennin 1a, and melittin, investigated their connection to the binding and inhibition of bacterial ATP synthase. The results indicated that these peptides inhibited Escherichia coli ATP synthase to varying degrees, suggesting that targeting ATP synthase may be a component of their antibacterial properties, in addition to membrane disruption researchgate.net.
Differential Activity Profiles Against Various Microbial Strains
Latarcins, as a family, exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria mdpi.comnih.govresearchgate.net. However, the activity spectrum and potency can vary among individual latarcin peptides mdpi.com. This compound (Ltc5) has shown efficient and selective killing of bacteria without causing significant bilayer disturbance, suggesting more subtle lipid interactions or potential intracellular targets compared to more aggressive members like Ltc2a mdpi.comresearchgate.netnih.gov.
Studies have determined the minimal inhibitory concentration (MIC) values for various latarcins, including this compound, against different bacterial strains. For example, MIC values have been reported for two Gram-positive strains (Bacillus subtilis subsp. spizizenii and Staphylococcus xylosus) and two Gram-negative strains (Escherichia coli and Acinetobacter sp.) mdpi.comresearchgate.net. Ltc5 has been noted to have high antimicrobial activity, closely resembling Ltc1 and Ltc2a mdpi.com. Ltc3a has also demonstrated activity against Arthrobacter globiformis, Bacillus subtilis, Escherichia coli DH5-alpha, and E. coli DH1, as well as antifungal activity against Pichia pastoris and Saccharomyces cerevisiae researchgate.netfrontiersin.org.
Compared to other membrane-active peptides like melittin, latarcins generally show lower hemolytic activity, which is a key consideration for potential therapeutic applications mdpi.com. Melittin, while a potent antibacterial agent, is known for its severe hemolytic activity mdpi.com. Cupiennins also show antimicrobial activity against both Gram-positive and Gram-negative bacteria with low cytotoxic activity researchgate.net.
Here is a table summarizing some reported MIC values for this compound and other latarcins against specific bacterial strains:
| Peptide | Strain | MIC (µg/mL) | Source |
| This compound | Bacillus subtilis subsp. spizizenii | Data Available in Source mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| This compound | Staphylococcus xylosus | Data Available in Source mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| This compound | Escherichia coli | Data Available in Source mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| This compound | Acinetobacter sp. | Data Available in Source mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Latarcin-3a | Arthrobacter globiformis | Data Available in Source researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |
| Latarcin-3a | Bacillus subtilis | Data Available in Source researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |
| Latarcin-3a | Escherichia coli DH5-alpha | Data Available in Source researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |
| Latarcin-3a | Escherichia coli DH1 | Data Available in Source researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |
| Latarcin-2a | Escherichia coli DH5-alpha | 1.0 | proteopedia.org |
| Latarcin-2a | Bacillus subtilis VKM B-501 | 0.4 | proteopedia.org |
Theoretical Models and Hypotheses on Peptide-Membrane Interactions
Theoretical models and computational techniques play a crucial role in understanding the complex interactions between peptides like this compound and biological membranes acs.orgacs.orgacs.org. These models help to explain the observed experimental results and predict peptide behavior.
Refinement of the "Carpet Model" for this compound
The "carpet model" is one of the proposed mechanisms for the membrane activity of certain antimicrobial peptides. This model suggests that peptides accumulate on the membrane surface, forming a "carpet" that covers the bilayer. Once a threshold concentration is reached, the peptides cause membrane destabilization and lysis without inserting deeply into the bilayer or forming discrete pores nih.gov.
While the carpet model has been proposed for some latarcins, such as Latarcin 2a and potentially this compound acs.orgnih.govproteopedia.org, research suggests that the mechanism can vary within the latarcin family depending on the specific peptide and membrane composition acs.orgnih.gov. For instance, Ltc1 appears to act via a different mechanism involving the formation of variable-sized lesions dependent on membrane potential, rather than the carpet mode acs.org. This indicates that while the carpet model is relevant to understanding latarcin activity, it may not universally apply to all members of the family, and the model may need refinement to account for the nuances observed with peptides like this compound. The specific hydrophobic/hydrophilic characteristics and structural motifs of each latarcin likely influence their preferred mode of membrane interaction acs.orgacs.org.
Pondering the Mechanisms of Lipid Segregation and Motional Averaging
Research into the membrane interactions of latarcins, particularly Ltc2a, has highlighted the potential roles of lipid segregation and enhanced motional averaging in their mechanism of action researchgate.netnih.govresearchgate.net. Lipid segregation refers to the peptide-induced clustering or separation of specific lipid types within the membrane. For latarcins, the segregation of anionic lipids has been observed, which can lead to membrane destabilization and permeabilization researchgate.netnih.govresearchgate.net.
Enhanced motional averaging suggests that the presence of the peptide increases the movement and disorder of lipid molecules in the bilayer researchgate.netnih.govresearchgate.net. This increased dynamics can disrupt the ordered structure of the membrane, contributing to its permeabilization and the eventual lytic effect. These mechanisms, observed for some latarcins, provide a more detailed understanding of how these peptides interact with the lipid bilayer beyond simple pore formation or surface carpeting, and are likely relevant to the activity of this compound as well, given its classification within the same family of membrane-active peptides mdpi.com.
Development of Predictive Models for this compound Activity Based on Structural Parameters
Understanding the relationship between the structural parameters of antimicrobial peptides and their biological activity is crucial for designing new and improved peptide-based agents researchgate.netnih.gov. For latarcins, studies have explored how features such as peptide helicity, hydrophobicity, hydrophobic moment, net charge, and the size of hydrophobic/hydrophilic domains influence their membrane activity and selectivity researchgate.netnih.gov.
Predictive models aim to correlate these structural and physicochemical properties with observed activities, such as minimal inhibitory concentrations (MIC) or hemolytic activity plos.orgmdpi.comfrontiersin.org. For instance, the 3D hydrophobic moment has been suggested as a predictor of which peptide sequences can shift the equilibrium between surface-bound and inserted states in the membrane researchgate.net. Helical wheel diagrams are used to visualize the distribution of hydrophilic and hydrophobic residues and assess amphipathicity and hydrophobic moment, which are key parameters for membrane interaction nih.govresearchgate.nettandfonline.com.
Studies involving rational design of latarcin analogs, such as those derived from Latarcin-3a, have systematically varied parameters like charge, hydrophobicity, and hydrophobic moment to assess their impact on antimicrobial activity and selectivity frontiersin.orgnih.govresearchgate.net. These efforts contribute to the development of predictive models by providing experimental data that can be correlated with structural modifications. Predictive models based on physicochemical properties and structural parameters can help prioritize peptide candidates for synthesis and testing, reducing the need for extensive experimental screening plos.orgmdpi.com. The goal is to develop models that can accurately forecast the activity of this compound and its potential analogs against specific microbial targets based on their molecular characteristics.
Future Research Directions and Unresolved Questions for Latarcin 5
Elucidating the Full Spectrum of Intracellular Targets and Signaling Pathways
While latarcins are primarily recognized for their membrane-disrupting activity, evidence suggests that some members, including Latarcin-5, may also exert effects through intracellular mechanisms. Studies indicate that Ltc1 and Ltc5 might possess intracellular targets in bacteria, capable of penetrating the lipid bilayer without causing significant membrane damage. nih.govresearchgate.netzhanggroup.org This contrasts with peptides that primarily function via pore formation or detergent-like mechanisms at the membrane surface. rcsb.orgnih.gov
Further research is needed to definitively identify the specific intracellular molecules and organelles that this compound interacts with. Investigating its potential to bind to nucleic acids, inhibit protein synthesis, or affect vital cellular processes within target cells is crucial. nih.gov Moreover, understanding the signaling pathways triggered or modulated by this compound upon internalization is essential for a complete picture of its biological activity. Elucidating these intracellular interactions could reveal novel mechanisms of action and expand the potential therapeutic applications of this compound.
Investigating Synergistic Effects with Other Biologically Active Molecules
The complex nature of spider venom, which contains a variety of peptides and proteins, suggests the possibility of synergistic interactions between different components. While a study investigating pairwise combinations of latarcins in a vesicle leakage assay did not observe functional synergy among them, the potential for this compound to act synergistically with other biologically active molecules, particularly neurotoxins also found in spider venom, has been proposed. nih.govresearchgate.netnih.gov It is hypothesized that latarcins might facilitate the passage of neurotoxins across cellular barriers, thereby enhancing their efficacy. nih.gov
Future research should explore the synergistic potential of this compound in combination with a broader range of molecules, including other venom components, established antibiotics, or anticancer agents. Investigating these interactions could lead to the development of combination therapies with enhanced potency or altered target specificity. Understanding the molecular basis of any observed synergy would be vital for rational drug design and development.
Advanced Engineering of this compound Analogs for Specific Research Applications
The rational engineering of antimicrobial peptides like latarcins offers a promising strategy to tailor their properties for specific pharmacological needs. rcsb.org Given that this compound exhibits relatively low hemolytic activity and limited membrane perturbation compared to some other latarcins, it is considered a promising candidate for further optimization. nih.govresearchgate.net
Advanced engineering efforts could focus on modifying the sequence and structure of this compound to enhance its target specificity, improve its stability, or modulate its mechanism of action. Drawing inspiration from successful modifications of other latarcins, such as Latarcin-3a analogs designed for increased antitumor activity through altered hydrophobicity and charge, could guide these efforts. Designing analogs with enhanced intracellular access or modified interactions with specific membrane types could yield valuable tools for research and potentially lead to the development of more selective and effective agents.
Exploring Novel Methodologies for this compound Functional Discovery
The characterization of latarcin structure and function has benefited from a range of experimental and computational techniques, including circular dichroism, solid-state NMR, vesicle leakage assays, and molecular dynamics simulations. nih.govresearchgate.netrcsb.orgnih.gov However, the full spectrum of this compound's biological activities may yet be undiscovered.
Future research should leverage novel and high-throughput methodologies for functional discovery. This could involve employing advanced screening techniques to identify previously unknown targets or activities in diverse biological systems. Methodologies used in the discovery and characterization of other novel antimicrobial peptides, such as heterologous expression systems and venomics approaches combining genomics, transcriptomics, and proteomics, could be adapted to further explore the functional landscape of this compound. Exploring its potential interactions with a wider array of cell types and pathogens using unbiased screening methods is essential.
Addressing Conformational Plasticity in Diverse Biological Contexts
Conformational plasticity is a notable characteristic of latarcins, with their structure being highly dependent on the surrounding environment, particularly lipid membranes. rcsb.org While typically disordered in aqueous solutions, they adopt amphiphilic alpha-helical structures upon interacting with membrane-mimetic environments. rcsb.org
Q & A
Q. Q1. What structural characteristics of Latarcin-5 underpin its antimicrobial activity, and how can these be experimentally validated?
Answer: this compound, a cationic antimicrobial peptide (AMP), derives its activity from its α-helical structure and amphipathic design, which enables membrane disruption. Key validation methods include:
- Circular Dichroism (CD) Spectroscopy : To confirm α-helical conformation in membrane-mimetic environments (e.g., SDS micelles) .
- Nuclear Magnetic Resonance (NMR) : For resolving 3D structural details in solution .
- Lipid vesicle leakage assays : To quantify membrane permeabilization efficacy .
Note: Structural stability under physiological conditions (e.g., pH, ionic strength) should be assessed via stability-activity correlation studies .
Q. Q2. What standardized protocols exist for assessing this compound’s minimum inhibitory concentration (MIC) against Gram-positive pathogens?
Answer: MIC determination requires adherence to CLSI guidelines (Clinical and Laboratory Standards Institute) with modifications for AMPs:
Broth microdilution : Use cation-adjusted Mueller-Hinton broth to account for peptide-cation interactions .
Inoculum standardization : Adjust bacterial density to 5 × 10⁵ CFU/mL for consistency .
Endpoint criteria : Define MIC as the lowest concentration inhibiting visible growth after 18–24 hours .
Pitfall avoidance: Include controls for solvent effects (e.g., peptide solubilized in 0.01% acetic acid) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported MIC values of this compound across studies?
Answer: Contradictions often arise from methodological variability. A systematic approach includes:
- Meta-analysis of experimental parameters : Tabulate variables like bacterial strain source, growth phase, and assay medium (Table 1).
- Statistical modeling : Use multivariate regression to identify parameters most influencing MIC variability .
Table 1. Key Variables Influencing MIC Discrepancies
Q. Q4. What experimental strategies optimize this compound’s activity in physiological environments (e.g., high salt or serum)?
Answer: To enhance physiological relevance:
Salt resistance assays : Test activity in NaCl (0–150 mM) and human serum (10–50%) .
Peptide engineering : Introduce hydrophobic residues (e.g., Trp) to strengthen membrane insertion under high ionic strength .
Synergistic combinations : Screen with conventional antibiotics (e.g., β-lactams) to reduce effective MIC .
Validation: Use time-kill assays and electron microscopy to confirm membrane disruption in serum .
Q. Q5. How can in vitro-to-in vivo efficacy gaps for this compound be systematically addressed?
Answer: Bridging this gap requires multi-tiered validation:
Pharmacokinetic profiling : Assess plasma stability (e.g., half-life via HPLC) and tissue distribution in murine models .
Infection model selection : Use neutropenic murine thigh infections for AMP efficacy testing .
Resistance induction studies : Serial passage experiments to evaluate resistance development .
Critical consideration: Align in vitro assays (e.g., biofilm disruption) with in vivo pathology (e.g., chronic wound models) .
Methodological Rigor and Reproducibility
Q. Q6. What criteria ensure rigorous structure-activity relationship (SAR) studies for this compound analogs?
Answer: SAR studies must adhere to:
- Alanine scanning mutagenesis : Systematically replace each residue to identify functional hotspots .
- Quantitative toxicity profiling : Measure hemolysis (e.g., % lysis at 2× MIC) and cytotoxicity (e.g., CC₅₀ in mammalian cells) .
- Machine learning integration : Train models on physicochemical descriptors (e.g., hydrophobicity, charge) to predict optimized analogs .
Q. Q7. How should researchers design studies to address conflicting reports on this compound’s immunomodulatory effects?
Answer: To reconcile discrepancies:
Standardize cell models : Use primary immune cells (e.g., human peripheral blood mononuclear cells) rather than immortalized lines .
Multi-omics integration : Pair cytokine profiling (ELISA) with transcriptomics to map signaling pathways .
Dose-response granularity : Test concentrations spanning sub-inhibitory (0.1× MIC) to therapeutic (2× MIC) ranges .
Data Interpretation and Reporting
Q. Q8. What frameworks support robust analysis of this compound’s mechanism of action when data is inconclusive?
Answer: Adopt iterative hypothesis testing:
- Mode of action assays : Combine dye leakage (membrane disruption) and intracellular target assays (e.g., DNA binding) .
- Single-cell imaging : Use fluorescence microscopy to visualize real-time membrane interaction .
- Negative controls : Include scrambled-sequence peptides to distinguish sequence-specific effects .
Q. Q9. How can researchers ensure reproducibility in this compound synthesis and characterization?
Answer: Follow strict reporting guidelines:
- Synthetic protocols : Detail solid-phase synthesis conditions (resin type, coupling agents, cleavage method) .
- Analytical documentation : Provide HPLC chromatograms, mass spectra, and purity thresholds in supplementary data .
- Batch-to-batch consistency : Report bioactivity variance across ≥3 independent syntheses .
Q. Q10. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
